molecular formula C12H16N2O3 B6604201 tert-butyl N-(6-formylpyridin-2-yl)-N-methylcarbamate CAS No. 1685240-70-3

tert-butyl N-(6-formylpyridin-2-yl)-N-methylcarbamate

Cat. No.: B6604201
CAS No.: 1685240-70-3
M. Wt: 236.27 g/mol
InChI Key: ZVAPBLQBPQHGJR-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-formylpyridin-2-yl)-N-methylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a formyl group attached to a pyridine ring, and a methylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-formylpyridin-2-yl)-N-methylcarbamate typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 6-formylpyridine, is prepared through the formylation of pyridine using reagents such as formic acid and formaldehyde.

    Carbamoylation Reaction: The 6-formylpyridine is then reacted with tert-butyl isocyanate and methylamine under controlled conditions to form the desired carbamate compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(6-formylpyridin-2-yl)-N-methylcarbamate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium on carbon.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl N-(6-formylpyridin-2-yl)-N-methylcarbamate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology and Medicine: The compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-(6-formylpyridin-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The pyridine ring can participate in π-π interactions with aromatic residues, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • tert-Butyl N-(6-formylpyridin-2-yl)carbamate
  • tert-Butyl N-(4-formylpyridin-2-yl)-N-methylcarbamate

Uniqueness: tert-Butyl N-(6-formylpyridin-2-yl)-N-methylcarbamate is unique due to the presence of both a formyl group and a methylcarbamate moiety. This combination of functional groups provides distinct reactivity and potential applications compared to similar compounds. The position of the formyl group on the pyridine ring also influences the compound’s chemical behavior and interactions.

Properties

IUPAC Name

tert-butyl N-(6-formylpyridin-2-yl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14(4)10-7-5-6-9(8-15)13-10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAPBLQBPQHGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=CC(=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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